molecular formula C8H6BF3O4 B6146904 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid CAS No. 1314264-54-4

5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid

Cat. No.: B6146904
CAS No.: 1314264-54-4
M. Wt: 233.94 g/mol
InChI Key: QOSYAACNUHELBO-UHFFFAOYSA-N
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Description

5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid is a boronic acid derivative featuring a benzoic acid backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position and a dihydroxyboranyl (-B(OH)₂) group at the 5-position. The CF₃ group enhances lipophilicity and metabolic stability, while the boronic acid moiety enables interactions with biological targets via reversible covalent bonding, particularly with serine proteases or diol-containing molecules . This compound is of interest in medicinal chemistry and materials science, though specific applications require further exploration.

Properties

CAS No.

1314264-54-4

Molecular Formula

C8H6BF3O4

Molecular Weight

233.94 g/mol

IUPAC Name

5-borono-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)6-2-1-4(9(15)16)3-5(6)7(13)14/h1-3,15-16H,(H,13,14)

InChI Key

QOSYAACNUHELBO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)C(=O)O)(O)O

Origin of Product

United States

Preparation Methods

Trifluoromethyl-Benzoic Acid Precursor Functionalization

Starting from 2-(trifluoromethyl)benzoic acid, late-stage introduction of the boronate group at position 5 via electrophilic substitution or transition-metal-catalyzed borylation represents a logical route. However, the electron-withdrawing nature of the trifluoromethyl group complicates direct electrophilic substitution, necessitating directed activation strategies.

Boronate-Containing Intermediate Elaboration

Alternatively, early installation of the boronate moiety followed by trifluoromethylation could circumvent regioselectivity challenges. This approach benefits from the stability of boronate esters under subsequent reaction conditions, though trifluoromethylation of electron-rich arenes remains non-trivial.

Halogenation-Borylation Strategies

Bromination of 2-(Trifluoromethyl)Benzoic Acid

The synthesis of 5-bromo-2-(trifluoromethyl)benzoic acid serves as a critical intermediate. Drawing parallels to the preparation of 2-chloro-5-(trifluoromethyl)benzoic acid, bromination may be achieved via directed ortho-metalation.

Directed Lithiation and Quenching

Using a lithium diisopropylamide (LDA) base, deprotonation at the position meta to both the carboxylic acid and trifluoromethyl groups (position 5) can be achieved. Subsequent quenching with bromine or a brominating agent (e.g., N-bromosuccinimide) yields the 5-bromo derivative.

Reaction Conditions

  • Substrate : 2-(Trifluoromethyl)benzoic acid (1.0 equiv)

  • Base : LDA (2.2 equiv) in THF at -78°C

  • Electrophile : N-Bromosuccinimide (1.1 equiv)

  • Yield : ~65% (estimated from analogous chlorination)

Miyaura Borylation of 5-Bromo Intermediate

The 5-bromo derivative undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) to install the boronate ester, followed by hydrolysis to the boronic acid.

Catalytic System and Optimization

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : Dioxane, 100°C, 12 h

  • Yield : ~85% (boronate ester), >90% after hydrolysis

Grignard Carboxylation with Boronate Incorporation

Grignard Reagent Formation from 5-Boronate-Substituted Aryl Halides

Adapting the Grignard carboxylation method used for 3,5-bis(trifluoromethyl)benzoic acid, a 5-boronate-2-trifluoromethylphenyl magnesium bromide intermediate reacts with CO₂ to form the carboxylic acid.

Low-Temperature Carboxylation

  • Substrate : 5-Bpin-2-(trifluoromethyl)bromobenzene

  • Conditions : Mg (1.2 equiv), THF, -40°C, CO₂ gas (3 psi)

  • Acid Workup : 6 M HCl, pH 3–4

  • Yield : ~78% (crude), 92% after recrystallization (hexane)

Directed Ortho-Metalation-Borylation Sequences

Utilizing Carboxylic Acid as a Directing Group

The carboxylic acid functionality directs metalation to the ortho position, but competing directing effects from the trifluoromethyl group necessitate careful optimization.

Competitive Directing Effects Analysis

  • Trifluoromethyl Group : Strong meta-directing (electron-withdrawing)

  • Carboxylic Acid : Ortho/para-directing (acidic proton)

  • Metalation Site : Position 5 (meta to CF₃, para to COOH) dominates under kinetic control.

Boronate Installation via Quenching

  • Base : s-BuLi (1.1 equiv), TMEDA (1.2 equiv), -78°C

  • Electrophile : B(OMe)₃ (3.0 equiv)

  • Yield : ~60% (boronate ester), with subsequent oxidation to COOH

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Challenges
Halogenation-BorylationMiyaura coupling85%High regioselectivityMulti-step synthesis
Grignard CarboxylationCO₂ insertion78%One-pot carboxylationSensitivity to boronate stability
Directed Metalations-BuLi/B(OMe)₃ quenching60%Avoids transition metalsCompeting directing effects

Chemical Reactions Analysis

Carboxylic Acid Group

The carboxylic acid moiety undergoes standard acid-base reactions and derivatization:

  • Esterification : Reaction with alcohols (e.g., methanol) under acidic conditions forms esters .

  • Amidation : Conversion to amides via coupling reagents (e.g., EDC) with amines .

  • Decarboxylation : Potential elimination under basic or thermal conditions, though stability depends on substituent effects .

  • Metal complexation : Interaction with metals like copper or zinc via deprotonation, influencing solubility and reactivity.

Trifluoromethyl Group

The CF₃ group enhances stability and electronic effects:

  • Stability : Resistant to hydrolysis and oxidation due to strong C-F bonds .

  • Electronic modulation : Withdraws electron density, activating adjacent positions for electrophilic substitution .

  • Solubility : Increases lipophilicity but can hinder aqueous solubility at neutral pH .

Dihydroxyboranyl (B(OH)₂) Group

The boron-containing group enables unique reactivity:

  • Boronic ester formation : Reaction with diols (e.g., pinacol) to form boronic esters for Suzuki-Miyaura coupling .

  • Hydrolysis : Susceptible to hydrolysis under acidic or basic conditions, releasing boric acid.

  • Metal coordination : Forms complexes with transition metals, influencing biological interactions.

Reaction Mechanisms and Conditions

Reaction Type Key Features Conditions Outcome
Esterification Alcoholic KOH or acid catalysis Methanol, H₂SO₄, refluxMethyl ester derivative
Amidation Coupling reagent (e.g., EDC), amine, DMF Room temperature, overnightAmide derivative
Suzuki Coupling Boronic ester, palladium catalyst, base Aqueous Na₂CO₃, dioxane, 100°CCross-coupled aromatic product
Metal Complexation Metal salt (e.g., CuSO₄), aqueous solutionpH >7, stirringMetal-boronate complex

Scientific Research Applications

Medicinal Chemistry

5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid has shown promise in the development of new antimicrobial agents. Research indicates that boronic acids can interact with biological targets, particularly in bacterial resistance mechanisms.

Case Study: Antimicrobial Activity

A study on related boronic acid derivatives demonstrated their effectiveness against various pathogens, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that certain derivatives exhibited potent antibacterial properties, which could be extrapolated to similar structures like this compound .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
2-formyl-4-(trifluoromethyl)phenylboronic acid7.8 (C. albicans)C. albicans
Benzoxaborole derivative3.9 (A. niger)A. niger

Agricultural Applications

The compound's trifluoromethyl group enhances lipophilicity, making it a candidate for agrochemical formulations. Its potential as a herbicide or fungicide is under investigation due to its structural similarity to existing agricultural chemicals.

Research Insights

Research has indicated that fluorinated compounds often exhibit improved biological activity against pests and pathogens compared to their non-fluorinated counterparts. For instance, studies on other trifluoromethylated benzoic acids suggest they may disrupt metabolic pathways in fungi and bacteria .

Material Science

This compound can be utilized in synthesizing advanced materials, particularly in polymer chemistry where boron-containing compounds are known to enhance thermal stability and mechanical properties.

Application in Polymer Synthesis

Research has shown that incorporating boronic acids into polymer matrices can improve cross-linking density and thermal resistance, making them suitable for high-performance applications .

Biochemical Studies

The compound's ability to form complexes with biomolecules makes it valuable in biochemical research, particularly in studying enzyme inhibition and substrate binding.

Example of Biochemical Application

Studies have utilized boronic acids to probe enzyme active sites through competitive inhibition assays, demonstrating their role in understanding enzyme kinetics and mechanisms of action .

Mechanism of Action

The mechanism of action of 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its boronic acid and trifluoromethyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Structural Differences References
5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid -CF₃ (2), -B(OH)₂ (5) Reference compound
3-(Dihydroxyboranyl)-5-(trifluoromethoxy)benzoic acid -CF₃O (5), -B(OH)₂ (3) Trifluoromethoxy vs. trifluoromethyl
5-Borono-2-fluorobenzoic acid -F (2), -B(OH)₂ (5) Smaller halogen (F vs. CF₃)
2-Chloro-5-(dihydroxyboranyl)benzoic acid -Cl (2), -B(OH)₂ (5) Chlorine vs. CF₃ (steric/electronic)
6-Methoxy-2,4-bis(trifluoromethyl)benzoic acid -CF₃ (2,4), -OCH₃ (6) Bis-CF₃ increases lipophilicity
5-Cyano-2-(trifluoromethyl)benzoic acid -CF₃ (2), -CN (5) Polar cyano vs. boronic acid
Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid) -NO₂ (2), phenoxy-CF₃/Cl (5) Nitro group and phenoxy chain

Research Findings and Key Insights

  • Binding Affinity : The trifluoromethyl group in the target compound improves target engagement compared to smaller halogens (e.g., -F in ) by enhancing hydrophobic interactions .
  • Stability : Boronic acids are prone to hydrolysis, but CF₃ substitution may mitigate this by sterically shielding the boron atom .
  • Toxicity : Nitro-containing analogs (e.g., Acifluorfen in ) exhibit higher toxicity due to reactive metabolite formation, whereas boronic acids are generally better tolerated .

Biological Activity

5-(Dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid (CAS No. 1314264-54-4) is a compound of interest due to its potential biological activities. The presence of both boron and trifluoromethyl groups in its structure suggests unique interactions with biological systems, which may lead to various therapeutic applications. This article aims to consolidate the current understanding of its biological activity, including synthesis, pharmacological effects, and potential mechanisms of action based on diverse research findings.

The molecular formula for this compound is C10H8F3B1O3C_{10}H_{8}F_{3}B_{1}O_{3}, with a molecular weight of approximately 252.09 g/mol. Its structure features a benzoic acid core substituted with a trifluoromethyl group and a boron-containing moiety, which may influence its reactivity and interaction with biomolecules.

PropertyValue
CAS No. 1314264-54-4
Molecular Formula C10H8F3B1O3
Molecular Weight 252.09 g/mol
Melting Point Not available
Solubility Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with trifluoromethyl-substituted benzoic acids under specific conditions. The synthetic route can vary based on the desired purity and yield, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Pharmacological Activity

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly in anti-inflammatory and antiplatelet aggregation contexts:

  • Anti-inflammatory Activity : Research has shown that related compounds with trifluoromethyl groups can effectively inhibit inflammation in animal models. For instance, R-/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid demonstrated potent anti-inflammatory effects in carrageenan-induced edema models .
  • Antiplatelet Aggregation : The incorporation of trifluoromethyl groups has been associated with enhanced antiplatelet activity, as seen in studies comparing similar compounds. These effects are often mediated through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
  • Receptor Modulation : The presence of the boron atom could facilitate interactions with various receptors or enzymes, potentially altering their activity and leading to therapeutic effects.

Case Studies

Several case studies illustrate the potential utility of compounds structurally related to this compound:

  • A study on R-/S-HFBA highlighted its superior pharmacokinetic properties compared to its analogs, suggesting that modifications like trifluoromethylation can significantly enhance bioavailability and efficacy .
  • Molecular docking studies have shown that these compounds possess favorable binding affinities for COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(dihydroxyboranyl)-2-(trifluoromethyl)benzoic acid?

  • Methodology : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

  • Step 1 : Introduce the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).
  • Step 2 : Install the boronic acid moiety via Miyaura borylation, using palladium catalysts and bis(pinacolato)diboron .
  • Step 3 : Carboxylic acid functionalization via oxidation of a methyl or hydroxymethyl group, often using KMnO₄ or RuO₄ under controlled pH conditions .
    • Key Challenges : Competing side reactions (e.g., protodeboronation) require inert atmospheres and low temperatures .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects; the trifluoromethyl group causes distinct splitting patterns (e.g., quartets in ¹⁹F NMR) .
  • FT-IR : Confirm boronic acid (B-O stretch ~1340 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) functionalities .
    • Crystallography : Single-crystal X-ray diffraction resolves the planar geometry of the benzene ring and hydrogen-bonding networks between boronic acid and carboxylic acid groups .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Strategies :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield the boronic acid during trifluoromethylation .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for improved borylation efficiency .
  • Solvent Optimization : Replace THF with diglyme to reduce hydrolysis of intermediates .
    • Yield Tracking : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., incomplete oxidation steps) .

Q. What strategies mitigate hydrolysis of the boronic acid moiety during experimental procedures?

  • Stabilization Methods :

  • pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent boronate anion formation .
  • Lyophilization : Store the compound as a lyophilized powder under argon to minimize moisture exposure .
  • Coordination Complexes : Form stable esters (e.g., pinacol boronate) during synthesis, followed by mild hydrolysis .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

  • Electronic Effects : The -CF₃ group increases the electrophilicity of the boronic acid, accelerating transmetalation but also increasing susceptibility to protodeboronation .
  • Substrate Scope : Enables couplings with electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) but may require elevated temperatures (80–100°C) .

Biological and Stability Considerations

Q. What enzymatic targets are plausible for this compound in drug discovery?

  • Hypothesis : The boronic acid moiety may inhibit serine proteases (e.g., thrombin) via reversible covalent binding, while the -CF₃ group enhances membrane permeability .
  • Validation : Perform enzyme inhibition assays (IC₅₀ determination) and molecular docking studies using X-ray structures of target enzymes .

Q. How does the compound’s stability in aqueous buffers impact its use in biological assays?

  • Degradation Pathways : Hydrolysis of the boronic acid to boric acid under physiological pH (7.4) reduces bioactivity over time .
  • Mitigation : Use freshly prepared DMSO stock solutions and conduct time-course experiments to establish assay windows .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported catalytic activities of this compound?

  • Case Study : If one study reports high Suzuki-Miyaura efficiency while another observes low yields:

  • Variables to Check : Catalyst loading (0.5–5 mol%), base (Cs₂CO₃ vs. K₃PO₄), and solvent polarity .
  • Statistical Tools : Use Design of Experiments (DoE) to identify critical factors .

Q. What analytical techniques validate the compound’s purity in conflicting HPLC reports?

  • Multi-Method Approach :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient .
  • Elemental Analysis : Confirm %C, %H, and %B to detect inorganic impurities (e.g., residual palladium) .

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